molecular formula C17H19FN4O2 B2649603 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone CAS No. 2034436-80-9

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone

货号: B2649603
CAS 编号: 2034436-80-9
分子量: 330.363
InChI 键: TVWJHPNMHYHEMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS 2034225-03-9) is a sophisticated synthetic compound with a molecular formula of C18H21FN4O2 and a molecular weight of 344.4 g/mol, supplied for advanced pharmacological and chemical research. This molecule features a complex structure integrating a pyrrolidine ring, a 2-fluorophenyl methanone group, and a 6-(dimethylamino)pyridazine moiety connected by an ether linkage. The presence of this specific pyridazinone scaffold is significant, as derivatives of this core structure are actively investigated for their anti-inflammatory properties, particularly for their ability to inhibit LPS-induced NF-κB transcriptional activity in immune cells, a key pathway in the inflammatory response . The structural motif of a pyrrolidine ring linked to a substituted pyridazine is a subject of interest in modern medicinal chemistry, appearing in the context of novel bioactive compounds identified through advanced computational methods . As a research chemical, it serves as a valuable intermediate or lead compound for exploring new therapeutic agents, studying enzyme inhibition, and understanding receptor interactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable local and national safety regulations.

属性

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-21(2)15-7-8-16(20-19-15)24-12-9-10-22(11-12)17(23)13-5-3-4-6-14(13)18/h3-8,12H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWJHPNMHYHEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone , also known as EVT-2868158, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in drug development.

Structural Overview

The compound features several key structural components:

ComponentDescription
PyridazineA heterocyclic compound with potential anticancer properties
PyrrolidineAssociated with neuroprotective effects
Dimethylamino GroupEnhances solubility and may influence biological interactions
2-Fluorophenyl GroupImparts specific electronic properties affecting receptor binding

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, particularly receptors and enzymes. The pyridazine ring is known for its role in modulating enzymatic activity, while the dimethylamino group enhances the compound's solubility and bioavailability, potentially increasing its efficacy as a therapeutic agent.

Antitumor Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit promising antitumor properties. For example, studies have shown that certain pyrazole derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, making them candidates for cancer therapy .

Antimicrobial Properties

In vitro tests have demonstrated that pyrrolidine derivatives can exhibit significant antibacterial and antifungal activity. Compounds similar to EVT-2868158 have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies

  • Anticancer Studies : In a study involving pyridazine derivatives, it was found that compounds with similar structural features to EVT-2868158 inhibited the growth of cancer cells in vitro. The mechanism involved the suppression of tumor cell proliferation through apoptosis induction .
  • Antimicrobial Efficacy : Another study highlighted the antibacterial effects of pyrrolidine-based compounds against Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values indicating strong antibacterial activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridazine and pyrrolidine rings have been shown to significantly affect biological outcomes:

Substituent TypeEffect on Activity
DimethylaminoIncreases solubility and receptor affinity
Fluoro GroupModulates electronic properties enhancing binding
Alkyl SubstituentsCan enhance or diminish antimicrobial activity

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on heterocyclic cores, substituent effects, and hypothesized physicochemical or biological properties.

Structural Analogues from Literature

2.1.1 (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone ()
  • Molecular Formula : C₂₀H₂₁ClFN₅O₂
  • Key Features: Heterocycle: Piperazine (six-membered ring with two nitrogen atoms) instead of pyrrolidine. Pyridazine Substituent: Propoxy group at position 6 (vs. dimethylamino in the target compound). Aryl Group: 2-Chloro-6-fluorophenyl methanone (additional chlorine enhances lipophilicity).
  • Piperazine’s basic nitrogen may improve metabolic stability but reduce blood-brain barrier penetration .
2.1.2 (3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone ()
  • Molecular Formula : C₂₀H₂₃FN₂O
  • Key Features :
    • Heterocycle : 3,3-Dimethylpiperidine (bulky six-membered ring) vs. pyrrolidine.
    • Aromatic Core : Pyridine (one nitrogen) instead of pyridazine (two nitrogens).
    • Aryl Group : 3-Fluoro-4-methylphenyl (methyl increases steric hindrance).
  • Hypothesized Properties :
    • Lower polarity (logP ~3.2) due to methyl groups and pyridine’s reduced hydrogen-bonding capacity.
    • Dimethylpiperidine may enhance target selectivity but limit conformational flexibility .

Patent-Derived Analogues ()

  • Example: (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone.
  • Key Differences :
    • Core : Pyrazolo[3,4-d]pyrimidine (dual heterocycle) vs. pyridazine.
    • Substituent : Methanesulfonylphenyl (electron-withdrawing group) enhances metabolic stability.
  • Implications :
    • Increased steric bulk may hinder binding to certain enzyme pockets compared to the target compound’s compact pyrrolidine-pyridazine system .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Heterocycle Aryl Group Key Substituents Hypothesized logP
Target Compound C₁₈H₂₀FN₅O₂ 365.38 Pyrrolidine 2-Fluorophenyl Dimethylamino (pyridazine) ~2.5
(2-Chloro-6-fluorophenyl)[4-(6-propoxy-pyridazinyl)piperazinyl]methanone C₂₀H₂₁ClFN₅O₂ 429.86 Piperazine 2-Chloro-6-fluorophenyl Propoxy (pyridazine) ~3.8
(3,3-Dimethylpiperidin-1-yl)[6-(3-fluoro-4-methylphenyl)pyridin-2-yl]methanone C₂₀H₂₃FN₂O 326.41 Piperidine 3-Fluoro-4-methylphenyl Methyl (piperidine) ~3.2

Research Findings and Implications

Heterocycle Impact :

  • Pyrrolidine (five-membered) in the target compound likely improves tissue penetration compared to bulkier piperidine/piperazine analogues .
  • Piperazine’s basic nitrogen in ’s compound may enhance solubility at physiological pH but increase metabolic oxidation risk.

Substituent Effects: The dimethylamino group on pyridazine in the target compound contributes to polarity (lower logP), favoring aqueous solubility and oral bioavailability.

Aryl Group Variations :

  • 2-Fluorophenyl in the target compound balances electronic effects (fluorine’s electronegativity) and steric profile, optimizing receptor binding.
  • 3-Fluoro-4-methylphenyl () introduces steric hindrance, which could disrupt binding to flat enzymatic active sites.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。